2,3-Dimethylpyridine 1-oxide

Catalog No.
S722555
CAS No.
22710-07-2
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylpyridine 1-oxide

CAS Number

22710-07-2

Product Name

2,3-Dimethylpyridine 1-oxide

IUPAC Name

2,3-dimethyl-1-oxidopyridin-1-ium

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3

InChI Key

QWLULCKKOHDCIE-UHFFFAOYSA-N

SMILES

CC1=C([N+](=CC=C1)[O-])C

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C

2,3-Dimethylpyridine 1-oxide, also known as 2,3-Dimethylpyridine-N-oxide, is a chemical compound with the molecular formula C7H9NOC_7H_9NO and a molecular weight of approximately 123.15 g/mol. It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 3 positions, along with an oxide functional group at the nitrogen atom. This compound appears as a white to off-white solid and has a melting point ranging from 85 to 93 °C and a boiling point of about 298.1 °C at standard atmospheric pressure .

Synthesis and Characterization:

2,3-Dimethylpyridine 1-oxide (also known as 2,3-lutidine N-oxide) is a heterocyclic aromatic compound. It can be synthesized through various methods, including the oxidation of 2,3-dimethylpyridine with various oxidizing agents like hydrogen peroxide or peracetic acid []. The characterization of the synthesized compound is typically done using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Applications in Catalysis:

2,3-Dimethylpyridine 1-oxide has been explored as a ligand in coordination chemistry for the development of catalysts. Due to the presence of the N-oxide moiety, it can coordinate with various metal centers, forming complexes that exhibit catalytic activity in various reactions. For example, studies have reported its use in the development of catalysts for hydroamination and transfer hydrogenation reactions [, ].

Biological Studies:

2,3-Dimethylpyridine 1-oxide has been investigated for its potential biological activities. Studies have shown that it exhibits some anticonvulsant and neuroprotective properties []. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Material Science Applications:

Recent research suggests that 2,3-dimethylpyridine 1-oxide can be used as a building block for the development of functional materials. For instance, studies have reported its incorporation into metal-organic frameworks (MOFs) for potential applications in gas storage and separation [].

Typical of nitrogen-containing heterocycles. It is commonly synthesized through oxidation reactions involving its precursor, 2,3-lutidine. The oxidation can be achieved using different oxidizing agents such as hydrogen peroxide or transition metal catalysts in dichloromethane .

The general reaction for its synthesis can be represented as follows:

2 3 Lutidine+Oxidizing Agent2 3 Dimethylpyridine 1 oxide\text{2 3 Lutidine}+\text{Oxidizing Agent}\rightarrow \text{2 3 Dimethylpyridine 1 oxide}

In addition to its formation, it can undergo further reactions such as nucleophilic substitutions or reductions depending on the conditions and reagents used.

Research indicates that 2,3-Dimethylpyridine 1-oxide exhibits biological activity that may impact various physiological processes. It has been noted for its potential antimicrobial properties and has been studied for its effects on enzyme activities. Specifically, it has been shown to interact with certain enzymes involved in metabolic pathways, which could make it a candidate for pharmacological applications .

The synthesis of 2,3-Dimethylpyridine 1-oxide can be accomplished through several methods:

  • Oxidation with Hydrogen Peroxide: This method involves reacting 2,3-lutidine with hydrogen peroxide in the presence of a catalyst such as tungsten-loaded titanium dioxide at controlled temperatures. This process yields high purity products .
  • Catalytic Oxidation: Utilizing transition metal catalysts like ruthenium chloride in dichloromethane under oxygen flow is another effective method for synthesizing this compound .
  • Peracid Oxidation: The use of magnesium monoperoxyphthalate hexahydrate in an aqueous solution can also facilitate the oxidation of 2,3-lutidine to produce 2,3-Dimethylpyridine 1-oxide with high yields .

2,3-Dimethylpyridine 1-oxide finds applications in various fields:

  • Pharmaceutical Industry: Due to its biological activity and potential enzyme interaction properties, it may serve as an intermediate in drug synthesis or as a lead compound for developing new pharmaceuticals.
  • Chemical Synthesis: It can be utilized as a reagent in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: Its properties may also lend themselves to applications in agrochemicals or pest control formulations.

Studies on the interactions of 2,3-Dimethylpyridine 1-oxide have focused on its effects on biological systems and enzyme activities. Research has indicated that this compound may influence metabolic pathways by acting on specific enzymes, which could have implications for drug development and understanding metabolic diseases . Further investigations into its interactions with other biomolecules are necessary to fully elucidate its potential therapeutic roles.

Several compounds share structural similarities with 2,3-Dimethylpyridine 1-oxide. Below is a comparison highlighting its unique features:

Compound NameMolecular FormulaUnique Features
2,3-LutidineC7H9NParent compound without the oxide group
4-Chloro-2,3-dimethylpyridineC7H8ClNContains chlorine substituent
2,3-Dimethyl-4-pyridine-N-oxideC7H9NODifferent position of the oxide group
3-Methyl-2-picoline-N-oxideC7H9NODifferent methyl substitution pattern
5,6-Dimethyl-3-pyridinyl-N-OxideC8H10N2OAdditional methyl groups and nitrogen atom

The uniqueness of 2,3-Dimethylpyridine 1-oxide lies in its specific arrangement of methyl groups and the positioning of the nitrogen oxide functional group on the pyridine ring. This configuration influences its reactivity and biological activity compared to other similar compounds.

Molecular Formula and Structural Characteristics

2,3-Dimethylpyridine 1-oxide possesses the molecular formula C₇H₉NO with a molecular weight of 123.15 grams per mole [1] [2] [3]. The compound represents a heterocyclic aromatic system characterized by a six-membered pyridine ring bearing two methyl substituents at the 2 and 3 positions, with an oxide functional group attached to the nitrogen atom . The structural framework maintains planarity throughout the pyridine ring system, consistent with the aromatic character of the heterocycle [5] [6].

The compound exhibits potentially C₂ᵥ molecular symmetry, though this symmetry may be disrupted by rotational disorder of the methyl groups in crystalline forms [7] [8]. The melting point ranges from 85 to 93 degrees Celsius, while the boiling point occurs at 298.1 degrees Celsius under standard atmospheric pressure [9] [10]. The compound appears as a white to off-white crystalline solid with a predicted density of 1.00 ± 0.1 grams per cubic centimeter [3] [10].

PropertyValueUnits
Molecular FormulaC₇H₉NO-
Molecular Weight123.15g/mol
Melting Point85-93°C
Boiling Point298.1°C (760 mmHg)
Density1.00 ± 0.1g/cm³
Exact Mass123.068414-
Polar Surface Area25.46Ų

The solubility characteristics indicate slight solubility in chloroform and dimethyl sulfoxide, reflecting the polar nature imparted by the nitrogen-oxide functionality [10]. The predicted logarithmic partition coefficient (LogP) value of 1.73190 suggests moderate lipophilicity [9]. The vapour pressure at 25 degrees Celsius measures 0.00229 millimeters of mercury, indicating relatively low volatility [9].

Chemical Registry Information and Identification

The compound bears the Chemical Abstracts Service registry number 22710-07-2, serving as its primary identification code in chemical databases [1] [2] [3]. The MDL number MFCD00460842 provides additional database identification [3] [10]. The International Union of Pure and Applied Chemistry name for this compound is 2,3-dimethylpyridine 1-oxide, though alternative nomenclature includes 2,3-dimethyl-1-oxidopyridin-1-ium and 2,3-dimethylpyridin-1-ium-1-olate [2] [11].

The International Chemical Identifier string reads InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3, with the corresponding InChI Key QWLULCKKOHDCIE-UHFFFAOYSA-N providing a unique molecular fingerprint [1] [11]. The Simplified Molecular Input Line Entry System notation represents the structure as CC1=C(C)N+=CC=C1, while the canonical representation appears as CC1=C(C)C=CC=[N+]1[O-] [1] [2].

Identifier TypeValue
CAS Registry Number22710-07-2
MDL NumberMFCD00460842
InChIInChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
InChI KeyQWLULCKKOHDCIE-UHFFFAOYSA-N
SMILESCC1=C(C)N+=CC=C1
Canonical SMILESCC1=C(C)C=CC=[N+]1[O-]

Several synonymous names exist in the literature, including 2,3-lutidine 1-oxide, 2,3-lutidine N-oxide, and pyridine, 2,3-dimethyl-, 1-oxide [2] [10]. The compound may also be referenced as 2,3-dimethylpyridine N-oxide in certain databases and publications [12].

Electronic Structure and Bonding Properties

The electronic structure of 2,3-dimethylpyridine 1-oxide centers on the nitrogen-oxygen bond, which exhibits a polar covalent character with significant dative bonding contribution [13] [5]. The nitrogen-oxygen bond represents a highly polar N⁺-O⁻ arrangement with a bond order substantially greater than unity, typically ranging from 1.1 to 1.3 for aromatic nitrogen-oxides [14] [15]. This enhanced bond order results from significant π-type oxygen-to-nitrogen back-donation, involving lone pair electrons on oxygen interacting with antibonding orbitals of the pyridine ring [5] [14].

The nitrogen atom maintains sp² hybridization within the aromatic ring system, consistent with planar geometry requirements [5] [8]. The electronic configuration encompasses a π-electron system extending throughout the aromatic ring, with the oxygen atom contributing lone pair electrons that participate in resonance stabilization [15]. The dipole moment of nitrogen-oxide compounds typically ranges from 4.0 to 5.0 Debye units, significantly higher than most other polar functional groups [14] [15].

The predicted acid dissociation constant (pKa) value of 1.38 ± 0.10 indicates substantially reduced basicity compared to the parent pyridine, reflecting the electron-withdrawing effect of the oxide functionality [10]. This reduced basicity aligns with the general trend observed in pyridine N-oxide compounds, which exhibit basicity approximately five orders of magnitude lower than their parent pyridines [6].

Electronic PropertyValue/Description
N-O Bond Order1.1-1.3
Nitrogen Hybridizationsp²
Dipole Moment~4-5 D (typical for N-oxides)
pKa (predicted)1.38 ± 0.10
Bond CharacterPolar covalent N⁺-O⁻ with dative contribution

The electronic structure analysis reveals substantial hyperconjugation within the pyridine ring system, with the nitrogen and carbon atoms maintaining sp² hybridization characteristics [5]. Natural bond orbital analysis demonstrates the presence of lone pair interactions between oxygen and antibonding π-system orbitals of the nitrogen-carbon bonds [5]. The quantum theory of atoms in molecules analysis confirms that the nitrogen-oxygen bond possesses predominantly covalent character with cylindrical symmetry [5].

Structural Relationship to Pyridine N-oxide Family

2,3-Dimethylpyridine 1-oxide belongs to the broader family of pyridine N-oxide compounds, sharing fundamental structural characteristics with the parent pyridine N-oxide molecule [6] [15]. The pyridine N-oxide family encompasses numerous derivatives distinguished by substitution patterns and electronic effects imparted by various functional groups [6] [16]. The parent compound, pyridine N-oxide, bears the molecular formula C₅H₅NO and serves as the structural foundation for all related derivatives [6].

Within this family, 2,3-dimethylpyridine 1-oxide represents a dimethylated analog with specific substitution at the 2 and 3 positions of the pyridine ring [1] [2]. Positional isomers include 2,6-dimethylpyridine N-oxide and 3,5-dimethylpyridine N-oxide, each exhibiting distinct physical and chemical properties despite identical molecular formulas [17] [18]. The 2,6-dimethylpyridine N-oxide isomer, for instance, displays different nuclear magnetic resonance spectroscopic characteristics and crystallographic parameters [19] [18].

Compound NameCAS NumberMolecular FormulaStructural Relationship
Pyridine N-oxide694-59-7C₅H₅NOParent compound
2,3-Dimethylpyridine 1-oxide22710-07-2C₇H₉NOTarget compound
2,6-Dimethylpyridine N-oxide1073-23-0C₇H₉NOPositional isomer
3,5-Dimethylpyridine N-oxide1073-22-9C₇H₉NOPositional isomer
2,3,5-Trimethylpyridine N-oxide74409-42-0C₈H₁₁NOHigher methylated analog

Comparative structural analysis within the pyridine N-oxide family reveals that methyl substitution patterns significantly influence molecular geometry and electronic properties [5] [7]. Electron-donating methyl groups generally increase the nitrogen-oxygen bond length compared to the parent pyridine N-oxide, while electron-withdrawing substituents produce the opposite effect [5]. The 2,3-substitution pattern in the target compound creates a unique electronic environment that differentiates it from other family members.

2,3-Dimethylpyridine 1-oxide exists as a solid at room temperature with a characteristic crystalline structure [4] [5]. The compound typically appears as white to off-white crystals or crystalline powder, though slight variations in color ranging from slightly yellow to brown have been reported depending on purity and storage conditions [6] [4]. Commercial samples are commonly available with purities exceeding 95-98% and exhibit the characteristic solid-state properties of pyridine N-oxide derivatives [4] [7].

The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates storage under inert atmosphere conditions to maintain stability [5] [8]. This hygroscopic nature is consistent with the polar character imparted by the N-oxide functional group and its ability to form hydrogen bonds with water molecules.

Melting and Boiling Point Parameters

The melting point of 2,3-dimethylpyridine 1-oxide has been consistently reported across multiple sources as 85-93°C [1] [6] , indicating a relatively narrow temperature range for the solid-liquid phase transition. This melting point range reflects the compound's crystalline structure and intermolecular hydrogen bonding capabilities.

The boiling point exhibits significant variation depending on atmospheric pressure conditions. At standard atmospheric pressure (760 mmHg), the compound boils at 298.1°C [1] [9], while under reduced pressure conditions (1 Torr), the boiling point decreases substantially to 160-161°C [10]. This dramatic reduction in boiling point under vacuum conditions demonstrates the compound's thermal sensitivity and provides practical implications for purification and handling procedures.

PropertyValueConditions
Melting Point85-93°CAtmospheric pressure
Boiling Point298.1°C760 mmHg
Boiling Point160-161°C1 Torr

Density and Solubility Profile

The density of 2,3-dimethylpyridine 1-oxide is reported as 1.00 ± 0.1 g/cm³ (predicted value) [1] , indicating a density approximately equal to that of water. This relatively low density is characteristic of organic compounds containing heteroatoms and reflects the molecular packing arrangements in the solid state.

Solubility characteristics reveal limited water solubility, which is typical for methylated pyridine N-oxide derivatives . The compound shows slight solubility in chloroform and dimethyl sulfoxide (DMSO) , indicating preferential dissolution in polar aprotic solvents. This solubility profile is attributed to the dipolar nature of the N-oxide group, which can interact favorably with polar solvents while the methyl substitution increases hydrophobic character.

The vapor pressure at 25°C is extremely low at 0.00229 mmHg [1], indicating minimal volatility at ambient temperatures. The logarithmic partition coefficient (LogP) between octanol and water is 1.73190 [1], suggesting moderate lipophilicity that influences the compound's biological and environmental behavior.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural characterization of 2,3-dimethylpyridine 1-oxide. ¹H NMR analysis reveals characteristic chemical shifts with aromatic protons appearing in the 6.9-7.9 ppm range and methyl protons around 2.3 ppm [11] [12] [13]. The formation of the N-oxide functionality significantly affects chemical shifts, particularly causing upfield shifts for ortho and para positions relative to the parent pyridine compound.

¹³C NMR spectroscopy demonstrates the profound electronic effects of N-oxide formation. The technique shows large upfield shifts of the 2-, 4-, and 6-carbons and significant downfield shifts of the 3- and 5-carbons [11] [14] [12]. These shifts result from the electron-withdrawing nature of the N-oxide group and resonance effects that redistribute electron density throughout the aromatic ring system.

Infrared (IR) spectroscopy identifies characteristic vibrational modes, with the N-O stretching vibration observed at approximately 1307 cm⁻¹ [11] [15] [16]. This frequency is lower than that observed for non-interacting pyridine N-oxide in the gas phase (1320 cm⁻¹), indicating hydrogen bonding interactions in the solid state. Additional characteristic peaks include C-H stretching modes in the 2800-3100 cm⁻¹ region corresponding to both aromatic and methyl C-H bonds.

Mass spectrometry produces a molecular ion peak at m/z 123, with fragmentation patterns typical of pyridine N-oxides. The base peak typically corresponds to loss of oxygen (m/z 107), representing the molecular ion of the parent 2,3-dimethylpyridine compound [17] [13].

Spectroscopic MethodKey FeaturesTypical Values
¹H NMRAromatic and methyl protons6.9-7.9 ppm (aromatic), ~2.3 ppm (methyl)
¹³C NMRN-oxide induced shiftsUpfield: C-2,4,6; Downfield: C-3,5
IR SpectroscopyN-O stretch, C-H modes1307 cm⁻¹ (N-O), 2800-3100 cm⁻¹ (C-H)
Mass SpectrometryMolecular and fragment ionsm/z 123 (M⁺), m/z 107 (base peak)

Acid-Base Behavior and pKa Values

The acid-base behavior of 2,3-dimethylpyridine 1-oxide differs significantly from its parent pyridine compound due to the electron-withdrawing effect of the N-oxide functionality. The predicted pKa value is 1.38 ± 0.10 [18], indicating that the compound exists predominantly in its protonated form under strongly acidic conditions.

This weak basicity contrasts sharply with the parent 2,3-dimethylpyridine, which exhibits typical pyridine basicity with a pKa around 6-7. The N-oxide group substantially reduces the basicity by withdrawing electron density from the nitrogen atom through both inductive and resonance effects. The oxygen atom in the N-oxide group acts as a weak Lewis base with a pKa approximately 0.79 for its conjugated acid [19].

The protonation behavior involves interaction with the oxygen atom of the N-oxide group rather than the nitrogen atom, forming hydrogen-bonded complexes with protic solvents and acids. This behavior has been confirmed through spectroscopic studies showing characteristic shifts in NMR and IR spectra upon protonation [11] [20].

Structural studies of related compounds, such as 3,5-dimethylpyridine N-oxide dihydrate, demonstrate that the N-oxide oxygen readily participates in hydrogen bonding networks [21] [22]. The N-O bond length of approximately 1.34 Å is consistent with partial double bond character resulting from π-type O→N back-donation, which influences the compound's acid-base properties [21] [22].

XLogP3

0.6

Dates

Last modified: 08-15-2023

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